molecular formula C17H17N3O4S B2362723 methyl 4-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)benzoate CAS No. 1904411-35-3

methyl 4-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)benzoate

Cat. No.: B2362723
CAS No.: 1904411-35-3
M. Wt: 359.4
InChI Key: FWVVXHPAHWUWMR-UHFFFAOYSA-N
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Description

Methyl 4-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)benzoate is a useful research compound. Its molecular formula is C17H17N3O4S and its molecular weight is 359.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation in Medicinal Chemistry

Methyl 4-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)benzoate and its derivatives are frequently synthesized and evaluated for their potential medicinal applications. For instance, studies have explored the synthesis of heterocyclic compounds containing similar structures for antimicrobial activity against various microbial strains. This includes their incorporation into polyurethane varnish and printing ink paste for antimicrobial surface coatings (El‐Wahab et al., 2015). Similarly, the preparation of N-phenyl-4-{[(2,4,6-trioxotetrahydro pyrimidin-5(2H)ylidene)methyl]amino}benzene sulfonamide and related complexes with Pd(II) demonstrates the relevance of such compounds in the field of chemistry and potential medicinal applications (Kareem et al., 2019).

Biological Activity and Antifolate Potential

Compounds structurally related to this compound are synthesized and evaluated for their biological activities, especially as antifolates. These studies contribute significantly to the understanding of these compounds in inhibiting enzymes like thymidylate synthase and dihydrofolate reductase, which are crucial in cancer research. For example, N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3- d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid and its nonclassical analogues were synthesized and evaluated as potential dual inhibitors of these enzymes, showing promising results (Gangjee et al., 2008).

Environmental Impacts and Degradation Studies

The environmental fate and impacts of compounds like sulfometuron methyl, which shares a similar structure with the compound , are also studied. These studies focus on their dissipation and degradation in various environmental settings, such as watersheds and agricultural soils, to understand their ecological impacts and behavior. For instance, the dissipation of sulfometuron in streamflow, sediment, plant tissue, litter, and soil following forestry applications was monitored, revealing insights into its environmental fate (Michael, 2003).

Properties

IUPAC Name

methyl 4-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-ylsulfonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-24-17(21)11-2-5-13(6-3-11)25(22,23)20-12-4-7-16(20)14-9-18-10-19-15(14)8-12/h2-3,5-6,9-10,12,16H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVVXHPAHWUWMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2C3CCC2C4=CN=CN=C4C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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